molecular formula C18H21FN4O5S B2811546 Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034363-39-6

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2811546
CAS No.: 2034363-39-6
M. Wt: 424.45
InChI Key: UNZMUHWBNSBSKP-UHFFFAOYSA-N
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Description

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to the class of carbamates and includes several functional groups, including fluoropyrimidine and pyrrolidine moieties, contributing to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:

  • Formation of the Fluoropyrimidine Core: : The synthesis starts with the preparation of 6-ethyl-5-fluoropyrimidine, which can be achieved through fluorination reactions of ethyl pyrimidine derivatives.

  • Pyrrolidine Coupling: : The next step involves the introduction of the pyrrolidine ring. This is typically done using nucleophilic substitution reactions, where the fluoropyrimidine compound reacts with a suitable pyrrolidine derivative.

  • Sulfonylation: : Sulfonylation of the pyrrolidine derivative occurs with sulfonyl chloride under basic conditions, introducing the sulfonamide group.

  • Carbamate Formation: : Finally, the methyl carbamate group is introduced through the reaction of the sulfonylated intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize more efficient and scalable synthetic routes, optimizing reaction conditions to enhance yield and purity. Typically, large-scale reactions involve continuous flow techniques and automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially altering the functional groups present.

  • Reduction: : Reduction reactions can target the sulfonyl or carbamate groups, leading to different products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.

Major Products

  • Oxidation: : Potential products include sulfone derivatives or modified carbamate groups.

  • Reduction: : Reduced forms may include altered pyrrolidine or modified sulfonyl groups.

  • Substitution: : Substituted derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has multiple research applications:

  • Chemistry: : It serves as a building block for complex organic synthesis and a model compound for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific disease-related enzymes or pathways.

  • Industry: : Utilized in the development of new materials and chemical products, leveraging its unique reactivity.

Comparison with Similar Compounds

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:

  • Ethyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Slightly different substituents leading to variations in reactivity.

  • Propyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Another analog with different chain length, affecting physical and chemical properties.

Properties

IUPAC Name

methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMUHWBNSBSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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